molecular formula C17H23NO4 B5497917 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol

3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol

カタログ番号 B5497917
分子量: 305.4 g/mol
InChIキー: BPJFKXVUQLNSDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol, also known as HOCPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HOCPCA belongs to the class of compounds known as piperidinols and has been shown to exhibit a range of biochemical and physiological effects.

作用機序

The exact mechanism of action of 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol is not fully understood, but it is believed to act as a partial agonist of the mu-opioid receptor. This receptor is involved in the modulation of pain and is the target of many opioid analgesics. 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol has been shown to produce analgesia without producing the unwanted side effects of traditional opioids, such as respiratory depression and addiction.
Biochemical and Physiological Effects:
3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia in animal models of pain, as well as to reduce anxiety-like behavior. Additionally, 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol has been shown to reduce the development of tolerance to opioids, which is a major limitation of traditional opioid analgesics.

実験室実験の利点と制限

One major advantage of 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol for lab experiments is its selectivity for the mu-opioid receptor. This allows for more targeted investigations of the receptor's function and potential therapeutic applications. Additionally, 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol has been shown to produce fewer side effects than traditional opioids, which can be a significant advantage in animal studies. However, one limitation of 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol is its relatively short half-life, which can make it difficult to maintain consistent drug levels in animal models.

将来の方向性

There are several potential future directions for research on 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol. One area of interest is its potential use in the treatment of chronic pain, particularly in cases where traditional opioids are ineffective or produce unwanted side effects. Additionally, 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol may have potential applications in the treatment of addiction and anxiety disorders. Further research is needed to fully understand the mechanism of action of 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol and its potential therapeutic applications.

合成法

3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol can be synthesized using a multistep process involving the reaction of cyclopropanecarboxylic acid with 4-methoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the selective oxidation of the primary alcohol to yield 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol.

科学的研究の応用

3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol has been the subject of extensive research in recent years due to its potential therapeutic applications. It has been shown to exhibit analgesic properties and has been investigated as a potential treatment for chronic pain. Additionally, 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol has been studied for its potential use in the treatment of addiction and anxiety disorders.

特性

IUPAC Name

[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]-[1-(4-methoxyphenyl)cyclopropyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-22-14-5-3-13(4-6-14)17(8-9-17)15(20)18-10-2-7-16(21,11-18)12-19/h3-6,19,21H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJFKXVUQLNSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCCC(C3)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。